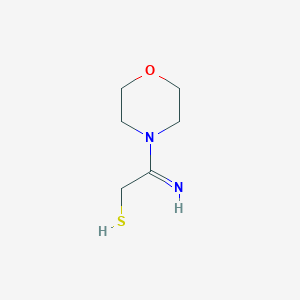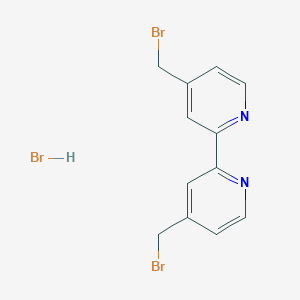
2,5,7-Trichloro-1,6-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,7-Trichloro-1,6-naphthyridine is a chlorinated derivative of 1,6-naphthyridine, a heterocyclic compound consisting of a fused ring system with two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 5, and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 2,5,7-Trichloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound, while reducing agents like lithium aluminum hydride can be used for reduction.
Major Products Formed:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
- Oxidation and reduction reactions produce different oxidation states of the compound, leading to a variety of derivatives.
科学研究应用
2,5,7-Trichloro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 2,5,7-Trichloro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, disrupting biological pathways and exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
1,6-Naphthyridine: The parent compound without chlorination.
2,7-Dichloro-1,6-naphthyridine: A derivative with chlorine atoms at the 2 and 7 positions.
5,7-Dichloro-1,6-naphthyridine: A derivative with chlorine atoms at the 5 and 7 positions.
Uniqueness: 2,5,7-Trichloro-1,6-naphthyridine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. The presence of three chlorine atoms at distinct positions can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in medicinal applications.
属性
分子式 |
C8H3Cl3N2 |
|---|---|
分子量 |
233.5 g/mol |
IUPAC 名称 |
2,5,7-trichloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-6-2-1-4-5(12-6)3-7(10)13-8(4)11/h1-3H |
InChI 键 |
ZQAGHLYNFXZJNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=CC(=NC(=C21)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)






![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)

